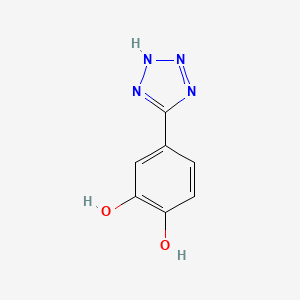
2-(3-Hydroxycyclobutyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Hydroxycyclobutyl)acetonitrile” is a chemical compound with a molecular weight of 111.14 . It is a derivative of acetonitrile, which is a nitrile where the hydrogen (H) is replaced by a methyl group (-CH3) .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the reaction of 2-(3-(benzyloxy)cyclobutylidene)acetonitrile with 10 wt% Pd(OH)2 on carbon under hydrogen in tetrahydrofuran at 20°C .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C6H9NO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1,3-4H2/t5-,6+ . This indicates that the molecule consists of a cyclobutyl ring with a hydroxyl group at the 3-position and an acetonitrile group attached to the ring .Chemical Reactions Analysis
Acetonitrile, the parent compound of “this compound”, is known to participate in various chemical reactions. For instance, it can undergo [3+2] cycloaddition reactions with 2,5-dimethyl-2H-[1,2,3]diazaphosphole . It can also participate in copper-catalyzed mild electrochemical C–H amidation reactions .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature is 4°C .Wissenschaftliche Forschungsanwendungen
Applications in Food Irradiation Detection
Rapid Identification of γ-Irradiated Food
A study developed an efficient method for extracting 2-Dodecylcyclobutanone (2-DCB) from γ-irradiated food using acetonitrile. This method significantly reduces solvent consumption and processing time, aiding in the surveillance of irradiated food, highlighting acetonitrile's role in enhancing analytical processes (Chan, Ye, & Leung, 2014).
Bioactive Compound Isolation
From Endophytic Fungi
Research on Phomopsis sp. led to the isolation of new natural products, including 2-hydroxy-alternariol, using an acetonitrile fraction. This study underscores the potential of acetonitrile in the isolation and characterization of bioactive compounds from natural sources (Chapla et al., 2014).
Catalysis and Chemical Synthesis
Activation of Carbon Dioxide
A catalytic system involving acetonitrile enables the selective cooligomerization with Hexin(-3), showcasing a novel application in catalysis and the synthesis of valuable compounds (Walther, Schönberg, Dinjus, & Sieler, 1987).
Chemical Reaction Medium
Influence on Cytochrome P450 Activity
A study examined the substrate-dependent effect of acetonitrile on human liver microsomal cytochrome P450 2C9 activity. It highlights the critical role of solvents like acetonitrile in biochemical assays and their influence on enzymatic activity (Tang, Shou, & Rodrigues, 2000).
Polymer Chemistry
Synthesis and Properties of Polymers
The electrochemical polymerization of alkylated 3,4-ethylenedioxythiophene derivatives in acetonitrile was studied, providing insights into the synthesis and properties of conductive polymers, showcasing acetonitrile's role in the field of polymer chemistry (Groenendaal, Zotti, & Jonas, 2001).
Safety and Hazards
Zukünftige Richtungen
Acetonitrile, the parent compound of “2-(3-Hydroxycyclobutyl)acetonitrile”, has been widely used in organic synthesis . Its good conductivity and environmentally friendly features make it a powerful tool for the synthesis of nitrogen-containing compounds or nitrile-containing compounds . Therefore, “this compound” may also find applications in similar areas in the future.
Eigenschaften
IUPAC Name |
2-(3-hydroxycyclobutyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAYGFQVUHWMCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2994035.png)
![2-[2-(3-chloroanilino)-2-oxoethyl]-N~5~-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2994036.png)

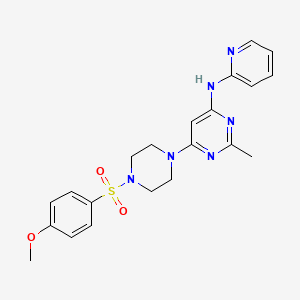

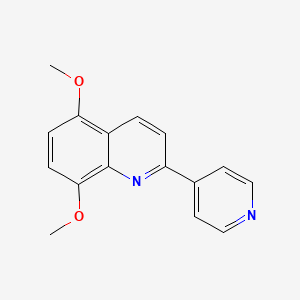
![N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2994044.png)
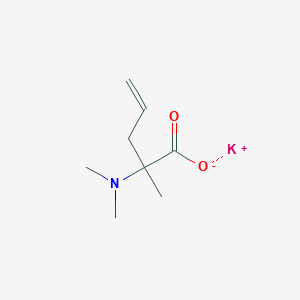
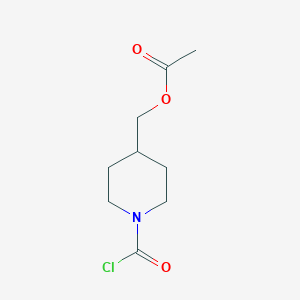
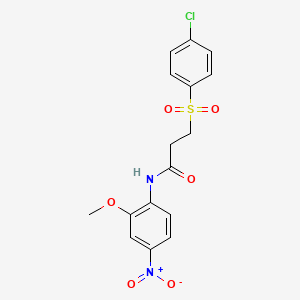
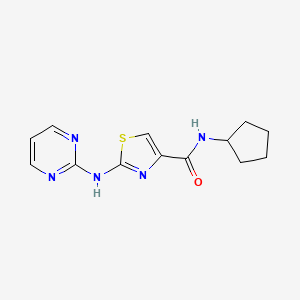
![3-[(4-Chlorobenzoyl)amino]benzoic acid](/img/structure/B2994056.png)

